molecular formula C15H30N2O3 B12992278 tert-Butyl 4-(tert-butyl)-3-(hydroxymethyl)-2-methylpiperazine-1-carboxylate

tert-Butyl 4-(tert-butyl)-3-(hydroxymethyl)-2-methylpiperazine-1-carboxylate

Cat. No.: B12992278
M. Wt: 286.41 g/mol
InChI Key: XOERVSLYQVFETD-UHFFFAOYSA-N
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Description

tert-Butyl 4-(tert-butyl)-3-(hydroxymethyl)-2-methylpiperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with tert-butyl groups, a hydroxymethyl group, and a carboxylate ester

Preparation Methods

The synthesis of tert-Butyl 4-(tert-butyl)-3-(hydroxymethyl)-2-methylpiperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes.

    Introduction of tert-Butyl Groups: tert-Butyl groups can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst.

    Carboxylation: The carboxylate ester can be formed by reacting the hydroxymethylated piperazine with tert-butyl chloroformate under basic conditions.

Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .

Chemical Reactions Analysis

tert-Butyl 4-(tert-butyl)-3-(hydroxymethyl)-2-methylpiperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylate ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl groups can undergo substitution reactions with nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include strong bases, oxidizing agents, and reducing agents. Major products formed from these reactions include carboxylic acids, alcohols, and substituted piperazines .

Scientific Research Applications

tert-Butyl 4-(tert-butyl)-3-(hydroxymethyl)-2-methylpiperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group in peptide synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(tert-butyl)-3-(hydroxymethyl)-2-methylpiper

Properties

Molecular Formula

C15H30N2O3

Molecular Weight

286.41 g/mol

IUPAC Name

tert-butyl 4-tert-butyl-3-(hydroxymethyl)-2-methylpiperazine-1-carboxylate

InChI

InChI=1S/C15H30N2O3/c1-11-12(10-18)17(14(2,3)4)9-8-16(11)13(19)20-15(5,6)7/h11-12,18H,8-10H2,1-7H3

InChI Key

XOERVSLYQVFETD-UHFFFAOYSA-N

Canonical SMILES

CC1C(N(CCN1C(=O)OC(C)(C)C)C(C)(C)C)CO

Origin of Product

United States

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